molecular formula C13H12F6O3 B8080510 1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one

1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one

Cat. No.: B8080510
M. Wt: 330.22 g/mol
InChI Key: MIUZBSZEKKOKQW-UHFFFAOYSA-N
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Description

The compound identified as “1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one involves a series of chemical reactions that require precise conditions. The preparation methods typically include:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Selection: High-purity organic precursors are chosen to minimize impurities.

    Controlled Reaction Conditions: Temperature, pressure, and reaction time are meticulously controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one involves its interaction with specific molecular targets. It binds to active sites on enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one stands out due to its unique combination of functional groups, which confer specific reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction outcomes.

Properties

IUPAC Name

1,1,1-trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6O3/c14-12(15,16)11(20)7-3-4-8-21-9-5-1-2-6-10(9)22-13(17,18)19/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUZBSZEKKOKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCC(=O)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCCCCC(=O)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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